![molecular formula C12H9NOS B14367199 5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile CAS No. 93104-65-5](/img/structure/B14367199.png)
5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-methylphenylsulfanyl group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile typically involves the reaction of 4-methylthiophenol with furan-2-carbonitrile under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly as antimicrobial agents.
Materials Science: Its unique chemical properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial effects . The exact pathways and molecular targets would depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-[(4-Methylphenyl)sulfinyl]furan-2-carbonitrile: An oxidized derivative with similar structural features but different chemical properties.
5-[(4-Methylphenyl)sulfonyl]furan-2-carbonitrile:
5-{[(4-Methylphenyl)sulfanyl]methyl}furan-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile is unique due to its specific combination of a furan ring, a 4-methylphenylsulfanyl group, and a carbonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
93104-65-5 |
|---|---|
Fórmula molecular |
C12H9NOS |
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)sulfanylfuran-2-carbonitrile |
InChI |
InChI=1S/C12H9NOS/c1-9-2-5-11(6-3-9)15-12-7-4-10(8-13)14-12/h2-7H,1H3 |
Clave InChI |
XIEFSPZFPAGTTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2=CC=C(O2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


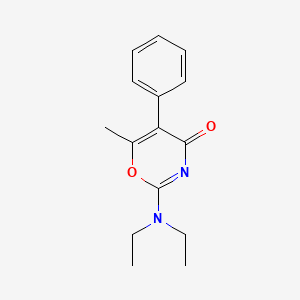
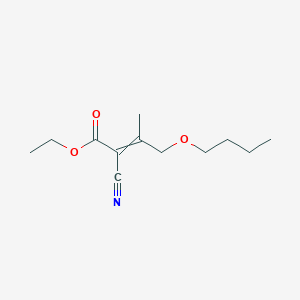
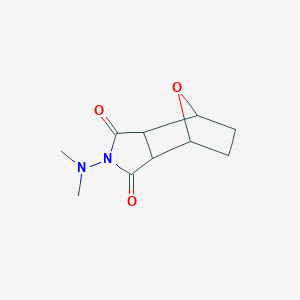
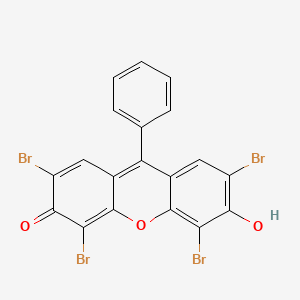
![Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate](/img/structure/B14367155.png)
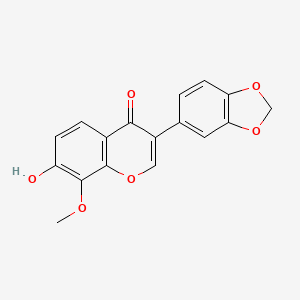
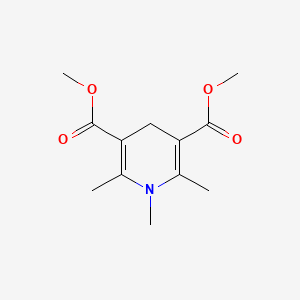

![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
![1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14367191.png)
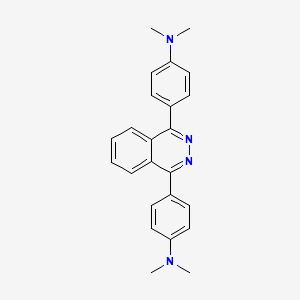
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
